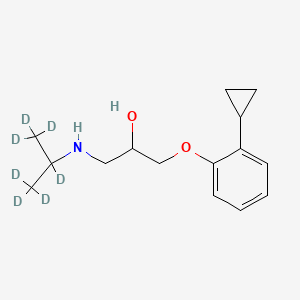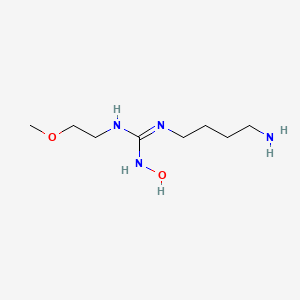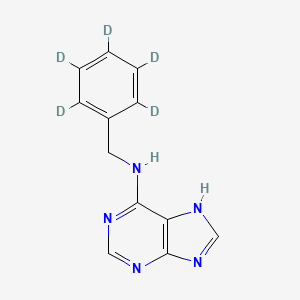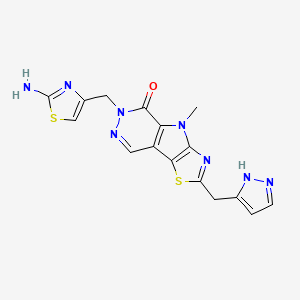
PKR activator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKR activator 1 is a potent activator of pyruvate kinase-R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. PKR is involved in various cellular processes, including the regulation of protein synthesis, cell growth, and apoptosis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell anemia and cancer .
Méthodes De Préparation
The synthesis of PKR activator 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
PKR activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
PKR activator 1 has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the activation and regulation of PKR. In biology, it is used to investigate the role of PKR in cellular stress response and apoptosis. In medicine, this compound has shown potential as a therapeutic agent for the treatment of diseases such as sickle cell anemia and cancer. In industry, it is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of PKR activator 1 involves the activation of PKR through binding to its active site. This binding induces a conformational change in the enzyme, leading to its activation. Once activated, PKR phosphorylates its downstream targets, including the eukaryotic translation initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. This compound also interacts with other molecular targets and pathways involved in cellular stress response and inflammation .
Comparaison Avec Des Composés Similaires
PKR activator 1 is unique in its ability to specifically activate PKR, compared to other similar compounds that may have broader or less specific effects. Similar compounds include other PKR activators such as mitapivat and FT-4202, which also target PKR but may have different mechanisms of action and therapeutic applications. The uniqueness of this compound lies in its specific activation of PKR and its potential therapeutic benefits in the treatment of diseases such as sickle cell anemia and cancer .
Propriétés
Formule moléculaire |
C16H14N8OS2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
10-[(2-amino-1,3-thiazol-4-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C16H14N8OS2/c1-23-12-10(5-19-24(15(12)25)6-9-7-26-16(17)20-9)13-14(23)21-11(27-13)4-8-2-3-18-22-8/h2-3,5,7H,4,6H2,1H3,(H2,17,20)(H,18,22) |
Clé InChI |
JDVQSHAWGPLDML-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=NN(C2=O)CC3=CSC(=N3)N)C4=C1N=C(S4)CC5=CC=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


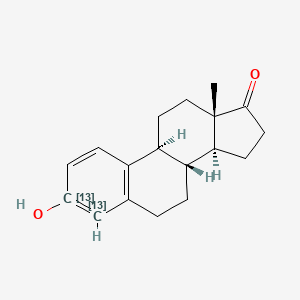

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
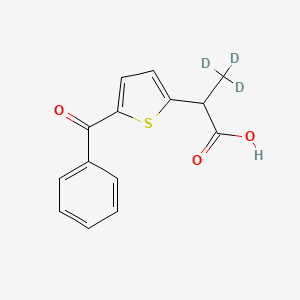
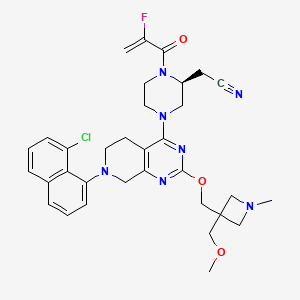
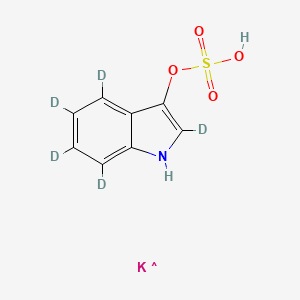
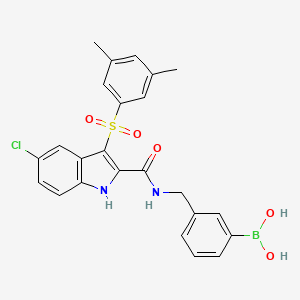
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
